molecular formula C27H23N5O3S2 B3287220 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenylnicotinamide CAS No. 841208-89-7

5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenylnicotinamide

Cat. No.: B3287220
CAS No.: 841208-89-7
M. Wt: 529.6 g/mol
InChI Key: RPHKDOXRIIPCMT-UHFFFAOYSA-N
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Description

This compound is a nicotinamide derivative featuring a cyano group at position 5, a 4-ethoxyphenyl substituent at position 4, a methyl group at position 2, and a thioether linkage to a 2-oxo-2-(thiazol-2-ylamino)ethyl moiety at position 4.

Properties

IUPAC Name

5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3S2/c1-3-35-20-11-9-18(10-12-20)24-21(15-28)26(37-16-22(33)32-27-29-13-14-36-27)30-17(2)23(24)25(34)31-19-7-5-4-6-8-19/h4-14H,3,16H2,1-2H3,(H,31,34)(H,29,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHKDOXRIIPCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3)C)SCC(=O)NC4=NC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenylnicotinamide can be compared to the following analogs from the provided evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity (if reported)
Target Compound Nicotinamide 5-cyano, 4-(4-ethoxyphenyl), 2-methyl, thio-linked thiazol-2-ylaminoethyl N/A N/A Not reported in evidence
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (28) Nicotinamide 4-fluorophenyl, 4-methyl-2-phenylthiazole, methylthio linkage N/A N/A Not reported, but structural analogs show kinase inhibition
Compound 9 Thioxoacetamide-thiazolidinone hybrid 4-chlorobenzylidene, 4-methoxyphenyl 90 186–187 Not explicitly stated
Compound 10 Thioxoacetamide-thiazolidinone hybrid 1H-indol-3-ylmethylene, phenyl 83 206–207 Not explicitly stated
Compound 12 Thioxoacetamide-thiazolidinone hybrid 5-nitro-2-furylmethylene, 4-fluorophenyl 53 155–156 Not explicitly stated
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (5) Thioxothiazolidin-quinazolin hybrid Quinazolin-2-ylthio, phenyl N/A N/A Mild antiproliferative activity on tumor cells

Key Observations

Structural Variations: The target compound shares a nicotinamide core with Compound 28 , but differs in substituents: the ethoxyphenyl group (vs. fluorophenyl in Compound 28) and the thiazol-2-ylaminoethyl side chain (vs. phenylthiazole in Compound 28). These differences may influence solubility and target selectivity. Compared to thioxoacetamide-thiazolidinone hybrids (Compounds 9–13) , the target lacks the thiazolidinone ring but retains the thioether linkage, which is critical for redox activity or enzyme inhibition.

Synthetic Efficiency: Yields for thioxoacetamide-thiazolidinone analogs (Compounds 9–13) range from 53% to 90%, influenced by steric hindrance from substituents like nitro-furyl (Compound 12, 53%) vs. chlorobenzylidene (Compound 9, 90%) . The target’s synthesis would likely require optimized conditions due to its bulky ethoxyphenyl and thiazole groups.

The thiazole moiety in the target could enhance binding to ATP pockets in kinases, similar to FDA-approved thiazole-containing drugs (e.g., dasatinib).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-cyano-4-(4-ethoxyphenyl)-2-methyl-6-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-N-phenylnicotinamide

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